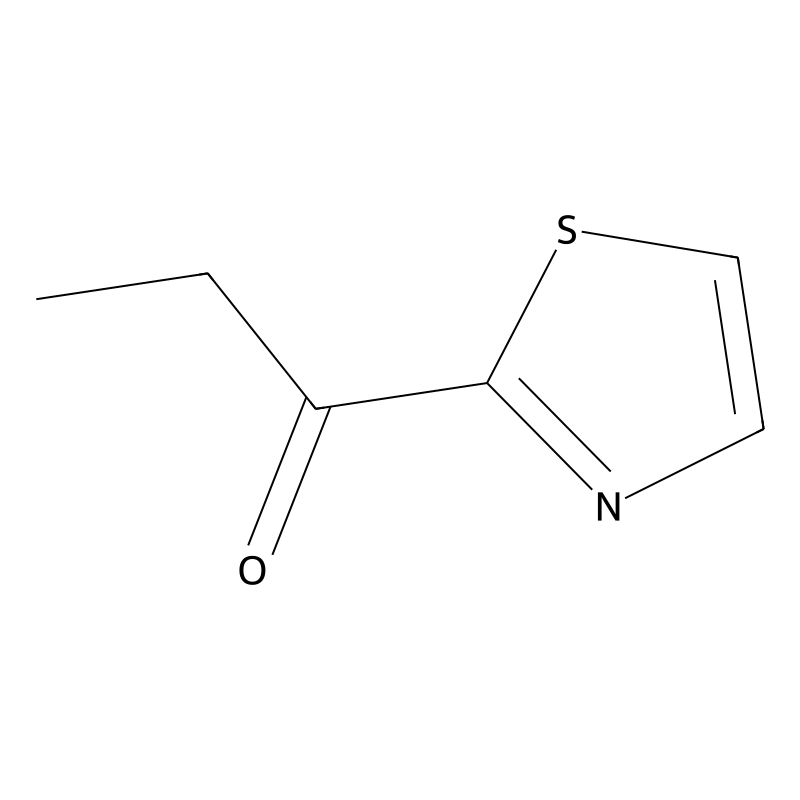2-Propionylthiazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Miscible at room temperature (in ethanol)
Canonical SMILES
Flavor and Fragrance Chemistry
Summary of the Application: 2-Propionylthiazole is primarily used as a flavoring agent and in fragrance chemical compounds It is a part of the Thermo Scientific Chemicals product portfolio
Food Additives
Summary of the Application: 2-Propionylthiazole is recognized as a food additive by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).
Pharmaceutical Research and Material Sciences
Summary of the Application: 2-Propionylthiazole has applications in pharmaceutical research and material sciences.
Biochemical Research
Summary of the Application: 2-Propionylthiazole is used in biochemical research.
2-Propionylthiazole is an organic compound with the molecular formula C₆H₇NOS and a molecular weight of 141.19 g/mol. It is characterized by a thiazole ring, which contributes to its unique chemical properties. The compound appears as a solid that can range in color from colorless to amber and has a boiling point of approximately 95 °C at 1 mm Hg. Its physical state is solid, and it exhibits moderate health hazards, being harmful if swallowed and causing serious eye irritation .
Research indicates that 2-propionylthiazole exhibits biological activity, particularly in the realm of medicinal chemistry. It has been studied for its potential anticancer properties through its interactions with DNA and various enzymes. The compound's derivatives have shown promise in inhibiting cell proliferation in certain cancer cell lines, suggesting its utility in developing therapeutic agents .
Several methods exist for synthesizing 2-propionylthiazole:
- Condensation Reaction: A common method involves the condensation of thiosemicarbazide with propionyl chloride in the presence of a base.
- Heating with Isopropanol: In one specific synthesis, 2-propionylthiazole is reacted with thiosemicarbazones in isopropanol under acidic conditions, heated to 60 °C for 24 hours, yielding the desired product upon cooling .
- Metal Complex Formation: The compound can also be synthesized through reactions involving metal salts, leading to various metal complexes that exhibit distinct properties .
2-Propionylthiazole has several applications across different fields:
- Flavoring Agent: It is used in the food industry as a flavoring agent due to its pleasant aroma.
- Fragrance Component: The compound serves as a fragrance chemical in perfumery.
- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications, particularly in oncology .
Interaction studies involving 2-propionylthiazole primarily focus on its binding affinity with biological macromolecules like proteins and nucleic acids. These studies reveal how the compound may affect cellular processes and contribute to its biological activities. For example, its interaction with copper(II) ions enhances its stability and reactivity, making it a candidate for further pharmacological investigations .
Several compounds share structural similarities with 2-propionylthiazole. Below is a comparison highlighting their uniqueness:
The uniqueness of 2-propionylthiazole lies in its specific propionyl substitution on the thiazole ring, which influences its reactivity and biological activity compared to these similar compounds.
Physical Description
XLogP3
Density
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 87 of 1375 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 1288 of 1375 companies with hazard statement code(s):;
H302 (99.92%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index








